molecular formula C12H11BrN2 B1475588 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine CAS No. 1603075-00-8

4-Bromo-6-(3,5-dimethylphenyl)pyrimidine

Cat. No.: B1475588
CAS No.: 1603075-00-8
M. Wt: 263.13 g/mol
InChI Key: FZAGVWILIRABIY-UHFFFAOYSA-N
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Description

“4-Bromo-6-(3,5-dimethylphenyl)pyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines . It has the molecular formula C12H11BrN2 .


Synthesis Analysis

The synthesis of pyrimidine derivatives like “this compound” can be achieved through various methods. One such method involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the use of ZnCl2-catalyzed three-component coupling reaction . A Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones is also a viable method .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite diverse. For instance, in the Suzuki–Miyaura coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Synthesis and Antiviral Activities

  • 4-Bromo-6-(3,5-dimethylphenyl)pyrimidine derivatives have been synthesized for evaluating their antiviral activities. For example, derivatives containing various substituents on the pyrimidine ring have shown virus-inhibiting properties against the human immunodeficiency virus type 1 (HIV-1) in vitro, suggesting their potential in antiviral therapy (Novikov et al., 2004).

Antibacterial Properties

  • Compounds derived from pyrimidine structures, including those related to this compound, have been explored for their antibacterial properties. New polyheterocyclic compounds based on the pyrimidine framework have been synthesized and shown to exhibit significant in vitro antibacterial activities, indicating their potential application in the development of new antibacterial agents (Abdel‐Latif et al., 2019).

Anticancer Activities

  • Research into pyrimidine derivatives has also extended into the realm of anticancer drug development. Novel pyrimidine tetrazole derivatives have been synthesized and assessed for their efficacy as antibacterial and antifungal agents, with some showing potential anticancer activities due to their ability to inhibit cell colony formation in cancer cell lines (Bhoge et al., 2021).

Molecular Structure Studies

  • The structural characterization and study of molecular interactions of pyrimidine derivatives, including this compound, have contributed to the understanding of molecular recognition processes important in biology and medicine. Crystallographic studies have provided insights into the hydrogen bonding patterns and molecular arrangements that underpin the biological activities of these compounds (Rajam et al., 2018).

Nonlinear Optical (NLO) Properties

  • Pyrimidine derivatives are being explored for their potential in nonlinear optics (NLO) and optoelectronic applications. Studies have shown that specific substitutions on the pyrimidine ring can significantly enhance the NLO properties of these compounds, opening up new avenues for their application in high-tech optoelectronic devices (Hussain et al., 2020).

Properties

IUPAC Name

4-bromo-6-(3,5-dimethylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-3-9(2)5-10(4-8)11-6-12(13)15-7-14-11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAGVWILIRABIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=NC=N2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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